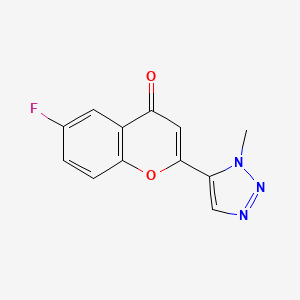
4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is further substituted with a fluoro group at the 6th position and a 1-methyl-1H-1,2,3-triazol-5-yl group at the 2nd position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves multi-step synthetic routes. One common method involves the initial formation of the benzopyran core, followed by the introduction of the fluoro and triazole substituents. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluoro and triazole groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The fluoro and triazole groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, inhibition of specific receptors, or interference with cellular signaling pathways.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can be compared with other similar compounds, such as:
4H-1-Benzopyran-4-one: The parent compound without the fluoro and triazole substituents.
6-Fluoro-4H-1-Benzopyran-4-one: A derivative with only the fluoro group.
2-(1-Methyl-1H-1,2,3-triazol-5-yl)-4H-1-Benzopyran-4-one: A derivative with only the triazole group. The uniqueness of 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- lies in the combined presence of both the fluoro and triazole groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
131924-41-9 |
|---|---|
Molecular Formula |
C12H8FN3O2 |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
6-fluoro-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8FN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI Key |
DGZMCWQXTWUGSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















